3,5,5'-Tribromo-2,2'-bithiophene
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Overview
Description
3,5,5’-Tribromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H3Br3S2. It is a derivative of bithiophene, where three bromine atoms are substituted at the 3, 5, and 5’ positions of the bithiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5’-Tribromo-2,2’-bithiophene can be synthesized through the bromination of 2,2’-bithiophene. The bromination reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as chloroform or acetic acid under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5,5’-Tribromo-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira-Hagihara couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts are commonly used in these reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield various aryl-substituted bithiophenes, while Sonogashira coupling with alkynes can produce alkynyl-substituted bithiophenes .
Scientific Research Applications
3,5,5’-Tribromo-2,2’-bithiophene has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of semiconducting polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is employed in the development of conjugated polymers and oligomers with unique electronic properties for use in sensors and other electronic devices.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex thiophene-based compounds and materials.
Mechanism of Action
The mechanism by which 3,5,5’-Tribromo-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms at specific positions on the bithiophene core influences the compound’s electron density and conjugation. This, in turn, affects its reactivity and interactions with other molecules. The compound can participate in various electronic and photophysical processes, making it valuable in the design of materials with specific electronic properties .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrabromo-2,2’-bithiophene: This compound has four bromine atoms substituted at the 3, 3’, 5, and 5’ positions.
3,3’-Dibromo-2,2’-bithiophene: With two bromine atoms at the 3 and 3’ positions, this compound is also used in organic electronics and materials science.
Uniqueness
3,5,5’-Tribromo-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile building block for the synthesis of various functional materials with tailored electronic properties .
Properties
CAS No. |
117969-89-8 |
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Molecular Formula |
C8H3Br3S2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
3,5-dibromo-2-(5-bromothiophen-2-yl)thiophene |
InChI |
InChI=1S/C8H3Br3S2/c9-4-3-7(11)13-8(4)5-1-2-6(10)12-5/h1-3H |
InChI Key |
XNYBUDGYYPPKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C=C(S2)Br)Br |
Origin of Product |
United States |
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